Sodium methyldithiocarbamate dihydrate

Overview

Description

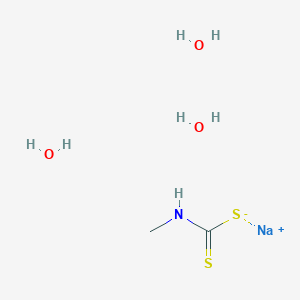

Sodium methyldithiocarbamate dihydrate is an organosulfur compound with the chemical formula CH₃NHCS₂Na·2H₂O. It is a sodium salt of methyldithiocarbamic acid and is commonly used as a soil fumigant, pesticide, herbicide, and fungicide. The compound exists as a colorless dihydrate but is most commonly encountered as an aqueous solution .

Mechanism of Action

Target of Action

Sodium methyldithiocarbamate dihydrate, also known as Metham-sodium hydrate, is primarily used as a pesticide, herbicide, and fungicide . Its primary targets are a variety of fungi, bacteria, plants, and insects . It also has broad effects on cellular signaling and the expression of effector molecules of inflammation .

Mode of Action

The compound’s mode of action is through the inhibition of metal-dependent and sulfhydryl enzyme systems in its targets . This inhibition disrupts the normal functioning of these organisms, leading to their death or growth inhibition .

Biochemical Pathways

Upon exposure to the environment, Metham-sodium hydrate decomposes into methyl isothiocyanate and other sulfur compounds . These compounds can further interact with various biochemical pathways, affecting the normal functioning of targeted organisms .

Pharmacokinetics

It is known that the compound is nonpersistent in the environment as it decomposes rather quickly to toxic methyl isothiocarbamate and carbon disulfide .

Result of Action

The result of Metham-sodium hydrate’s action is the effective control of a variety of pests and pathogens. In addition, it has been found to exert broad inhibition of cellular signaling and expression of effector molecules of inflammation .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of Metham-sodium hydrate. For instance, upon exposure to the environment, the compound decomposes into other compounds, influencing its efficacy . Furthermore, environmental incidents, such as spills, can lead to significant ecological impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methyldithiocarbamate dihydrate is typically synthesized by combining methylamine, carbon disulfide, and sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{CH}_3\text{NHCS}_2\text{Na} + \text{H}_2\text{O} ] This reaction is carried out in an aqueous medium, and the product crystallizes as a dihydrate .

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reactants are mixed in large reactors, and the product is typically isolated by crystallization or precipitation. The compound is then dried and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium methyldithiocarbamate dihydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form methyl isothiocyanate and other sulfur compounds.

Hydrolysis: In the presence of water, it decomposes to form methyl isothiocyanate and carbon disulfide.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and sulfuric acid are commonly used to oxidize this compound.

Hydrolysis Conditions: The compound readily hydrolyzes in aqueous solutions, especially under acidic conditions.

Major Products:

Oxidation Products: Methyl isothiocyanate and carbon disulfide.

Hydrolysis Products: Methyl isothiocyanate and carbon disulfide.

Scientific Research Applications

Sodium methyldithiocarbamate dihydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Sodium dimethyldithiocarbamate: This compound is similar in structure and function but has two methyl groups instead of one.

Sodium diethyldithiocarbamate: Another similar compound with two ethyl groups instead of one methyl group.

Uniqueness: Sodium methyldithiocarbamate dihydrate is unique due to its specific use as a soil fumigant and its ability to decompose into methyl isothiocyanate, which is highly effective in pest control. Its strong metal-binding capacity also makes it a valuable chelating agent in various chemical processes .

Biological Activity

Sodium methyldithiocarbamate dihydrate (SMD) is a chemical compound widely utilized in agricultural practices, primarily as a soil fumigant and biocide. This article provides a comprehensive overview of its biological activity, including its fungicidal properties, toxicity to various organisms, and potential environmental impacts based on diverse research findings.

Sodium methyldithiocarbamate (NaMDC) is a dithiocarbamate compound that decomposes into methyl isothiocyanate (MITC), which is recognized for its biological activity. The compound acts primarily as a fungicide , nematicide, and herbicide, targeting soil-borne pathogens, nematodes, and weed seeds. Its mechanism involves disrupting cellular processes in target organisms, leading to cell death.

Fungicidal Activity

Research indicates that SMD exhibits significant fungicidal activity against various fungal species. A notable study demonstrated the effectiveness of NaMDC against Fusarium spores under both aerobic and anaerobic conditions, with varying lethal concentrations required to achieve 50% mortality (LD50) depending on the environmental conditions.

| Condition | LD50 (mg/L) |

|---|---|

| Aerobic | 5.0 |

| Anaerobic | 8.0 |

The fungicidal effectiveness was influenced by the pH of the medium and the presence of buffers, indicating that environmental factors play a crucial role in its efficacy .

Toxicity Studies

Sodium methyldithiocarbamate has been shown to have varying degrees of toxicity across different species:

- Zebrafish : A study found that exposure to NaMDC during early developmental stages resulted in significant morphological malformations, including notochord defects. The estimated LC50 was approximately 1.95 µM (248 ppb) at 48 hours post-fertilization .

- Mammalian Models : In rat studies, acute oral exposure resulted in an LD50 of approximately 72 mg/kg, indicating moderate toxicity. Chronic exposure studies revealed potential hepatotoxic effects with elevated liver enzymes in high-dose groups .

Agricultural Application

In agricultural settings, SMD is primarily used as a preplant treatment to control soil pathogens. A case study highlighted its application in controlling Eimeria species oocysts in poultry. The study demonstrated that NaMDC significantly reduced oocyst infectivity at concentrations as low as 300 µg/mL after 12 hours of exposure .

Environmental Impact

The degradation products of NaMDC, particularly MITC, have raised concerns regarding their environmental persistence and potential toxicity to non-target organisms. Studies indicate that while NaMDC itself decomposes relatively quickly in soil environments, MITC can remain active longer, posing risks to aquatic ecosystems .

Safety and Regulatory Considerations

Sodium methyldithiocarbamate is classified as a hazardous substance due to its potential health effects on humans and wildlife. Regulatory assessments have identified risks associated with inhalation and dermal exposure during agricultural applications. The U.S. Environmental Protection Agency (EPA) has established guidelines for safe usage levels to minimize occupational hazards .

Properties

IUPAC Name |

sodium;N-methylcarbamodithioate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NS2.Na.2H2O/c1-3-2(4)5;;;/h1H3,(H2,3,4,5);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYJDHVIAMJIIW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)[S-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NNaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6734-80-1 | |

| Record name | Carbamodithioic acid, methyl-, monosodium salt, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAM-SODIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVF5FZ1B0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.